molecular formula C21H22O9 B1246281 Dihydrodaidzin CAS No. 121927-96-6

Dihydrodaidzin

Cat. No. B1246281
M. Wt: 418.4 g/mol
InChI Key: KKJXSJGKUZBVIH-RGHIGTIISA-N
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Description

Dihydrodaidzin is an isoflavanone that can be isolated from soybeans . It is also a product of biotransformation by human intestinal bacteria . The molecular formula of Dihydrodaidzin is C21H22O9 and it has a molecular weight of 418.39 .


Physical And Chemical Properties Analysis

Dihydrodaidzin has a molecular weight of 418.39 . The other physical and chemical properties of Dihydrodaidzin are not detailed in the available sources.

Scientific Research Applications

1. Anticancer Activity

Dihydrodaidzin exhibits anticancer properties, as demonstrated in studies on human cervical cancer cell lines. Daidzin, a related compound, induces apoptosis and inhibits growth in HeLa cells, implicating its potential in cancer therapy (Yao et al., 2021).

2. Isoflavone Metabolism

Research on the metabolism of isoflavones, including dihydrodaidzin, has identified specific intestinal bacteria capable of converting daidzein into dihydrodaidzin. This highlights its significance in the metabolism of dietary components (Tamura et al., 2007).

3. Neurochemical Mechanisms

Dihydrodaidzin is linked to the inhibition of mitochondrial aldehyde dehydrogenase (ALDH-2), affecting neurochemical pathways related to alcohol consumption. This suggests its potential in addressing issues related to alcohol intake and addiction (Keung et al., 1997; Keung, 2003)(Keung, 2003).

4. Influence on Monoamine Metabolism

Dihydrodaidzin affects the metabolism of neurotransmitters such as serotonin and dopamine in liver mitochondria. This interaction with monoamine oxidase (MAO) and aldehyde dehydrogenase pathways can have implications for neurological and psychological health (Keung & Vallee, 1998).

5. Dihydrochalcone Diversity in Plants

Investigations into dihydrochalcones, including dihydrodaidzin, have explored their genetic diversity in plant species such as Malus. This research has implications for breeding and nutritional improvement of plant-based foods (Gutierrez et al., 2018).

properties

IUPAC Name

3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,14,16,18-23,25-27H,8-9H2/t14?,16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJXSJGKUZBVIH-RGHIGTIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrodaidzin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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